molecular formula C22H23NO B4896899 (4-ethylbenzyl)(4-methoxy-3-biphenylyl)amine

(4-ethylbenzyl)(4-methoxy-3-biphenylyl)amine

Cat. No. B4896899
M. Wt: 317.4 g/mol
InChI Key: ZEBFHDMPMHCQMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-ethylbenzyl)(4-methoxy-3-biphenylyl)amine, also known as EMB, is a synthetic compound that has been widely used in scientific research. EMB is a member of the phenethylamine class of compounds and has been found to have a range of biological activities.

Scientific Research Applications

(4-ethylbenzyl)(4-methoxy-3-biphenylyl)amine has been used in a variety of scientific research applications, including as a ligand for G protein-coupled receptors (GPCRs) and as a tool for studying the function of certain neurotransmitters. (4-ethylbenzyl)(4-methoxy-3-biphenylyl)amine has also been found to have potential therapeutic effects in the treatment of various diseases, including depression, anxiety, and addiction.

Mechanism of Action

(4-ethylbenzyl)(4-methoxy-3-biphenylyl)amine acts as a partial agonist at the 5-HT2A receptor, a subtype of serotonin receptor. It also has affinity for the alpha-2 adrenergic receptor and the dopamine transporter. (4-ethylbenzyl)(4-methoxy-3-biphenylyl)amine has been shown to modulate the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
(4-ethylbenzyl)(4-methoxy-3-biphenylyl)amine has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, leading to increased arousal and alertness. (4-ethylbenzyl)(4-methoxy-3-biphenylyl)amine has also been found to increase serotonin levels in the brain, which may contribute to its potential therapeutic effects in the treatment of depression and anxiety.

Advantages and Limitations for Lab Experiments

One advantage of using (4-ethylbenzyl)(4-methoxy-3-biphenylyl)amine in lab experiments is that it has a high affinity for certain receptors, making it a useful tool for studying receptor function. However, (4-ethylbenzyl)(4-methoxy-3-biphenylyl)amine has also been found to have some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several potential future directions for (4-ethylbenzyl)(4-methoxy-3-biphenylyl)amine research. One area of focus could be on the development of new therapeutic applications for (4-ethylbenzyl)(4-methoxy-3-biphenylyl)amine, particularly in the treatment of depression, anxiety, and addiction. Another potential direction could be on the development of new synthetic analogs of (4-ethylbenzyl)(4-methoxy-3-biphenylyl)amine with improved potency and selectivity for certain receptors. Additionally, further research is needed to fully understand the mechanism of action of (4-ethylbenzyl)(4-methoxy-3-biphenylyl)amine and its potential toxicity.

Synthesis Methods

(4-ethylbenzyl)(4-methoxy-3-biphenylyl)amine can be synthesized by the reaction of 4-methoxy-3-biphenylamine with 4-ethylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds via an SN2 mechanism and yields (4-ethylbenzyl)(4-methoxy-3-biphenylyl)amine as a white solid.

properties

IUPAC Name

N-[(4-ethylphenyl)methyl]-2-methoxy-5-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO/c1-3-17-9-11-18(12-10-17)16-23-21-15-20(13-14-22(21)24-2)19-7-5-4-6-8-19/h4-15,23H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBFHDMPMHCQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC2=C(C=CC(=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-ethylphenyl)methyl]-2-methoxy-5-phenylaniline

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